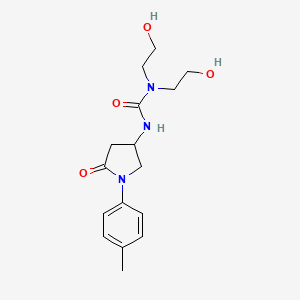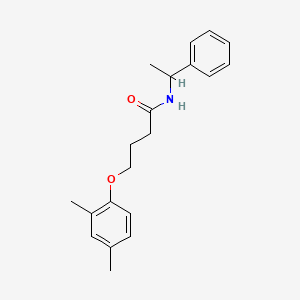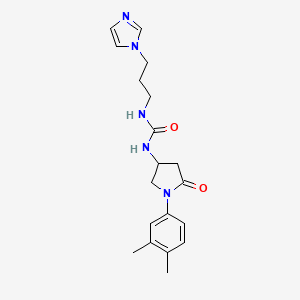
1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BIPU, is a novel urea-based compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Molecular Design and Synthesis
Research in the field of molecular design has explored derivatives of pyrrolidinyl urea compounds, such as 1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, for their unique chemical properties. These compounds serve as building blocks in the synthesis of complex molecular structures, offering a wide range of applications in materials science and organic chemistry. For instance, the electropolymerization of pyrrol-based monomers has been studied to produce conducting polymers, indicating the potential of such urea derivatives in electronic and photonic devices (Sotzing et al., 1996).
Supramolecular Chemistry
In supramolecular chemistry, the urea functional group is recognized for its ability to form stable hydrogen-bonded structures. This characteristic is harnessed in the design of molecular receptors and sensors. For example, research has shown that bis-benzimidazolylpyridine receptors can form highly stable complexes with urea, showcasing the utility of urea derivatives in chemical and biological recognition systems (Chetia & Iyer, 2006).
Material Science
In the realm of material science, the incorporation of urea derivatives into polymers and coatings has been explored to modify their physical and chemical properties. Such modifications can lead to advancements in the development of new materials with enhanced performance for various applications, including biocompatible materials, smart coatings, and responsive surfaces. The synthesis and characterization of novel poly(ether urea)s, derived from diamines and diisocyanates, exemplify the exploration of urea derivatives in creating materials with improved thermal stability and solubility (Mehdipour‐Ataei et al., 2004).
Environmental and Analytical Applications
Urea derivatives are also explored for environmental and analytical applications, where their specific interactions with ions and molecules can be utilized in sensing and remediation technologies. The ability of urea-based compounds to form selective complexes with anions, for example, can be applied in the detection and removal of pollutants from water, contributing to environmental protection and sustainability (Gale, 2006).
Propriétés
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)22)17-16(23)18(6-8-20)7-9-21/h2-5,13,20-21H,6-11H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYBXRLQOFIWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)
![N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2966385.png)
![2-(2-methoxyphenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2966386.png)
![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)


![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2966395.png)

![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)

![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)
![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)